Enalaprilat - 76420-72-9

Enalaprilat

Catalog Number: EVT-267222
CAS Number: 76420-72-9
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enalaprilat is a potent, competitive, and specific inhibitor of angiotensin-converting enzyme (ACE). [] It is a dicarboxylic acid dipeptide, classified as an angiotensin-converting enzyme inhibitor (ACE inhibitor). [, ] In scientific research, Enalaprilat is widely employed to investigate the role of the renin-angiotensin system (RAS) in various physiological and pathological processes. [, ]

Future Directions
  • Personalized Medicine: Investigating the impact of genetic polymorphisms on Enalaprilat pharmacokinetics and pharmacodynamics could pave the way for personalized treatment strategies for cardiovascular diseases. []

Enalapril

    Compound Description: Enalapril is an ethyl ester prodrug of Enalaprilat [, , ]. It is pharmacologically inactive until hydrolyzed in the liver to its active form, Enalaprilat [, , ].

    Relevance: Enalapril is the prodrug of Enalaprilat. This means that Enalapril is converted into Enalaprilat in the body [, , ]. This conversion is essential for Enalaprilat to exert its pharmacological effects.

Angiotensin II

    Compound Description: Angiotensin II is a peptide hormone that causes vasoconstriction and a subsequent increase in blood pressure. It is part of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body [].

    Relevance: Enalaprilat blocks the formation of Angiotensin II by inhibiting the angiotensin-converting enzyme (ACE) []. By inhibiting ACE, Enalaprilat prevents the conversion of Angiotensin I to Angiotensin II, thereby lowering blood pressure.

Angiotensin I

    Compound Description: Angiotensin I is a peptide hormone and a precursor to Angiotensin II. It is formed from angiotensinogen by the action of renin, an enzyme released primarily by the kidneys []. Although Angiotensin I has a minor role in vasoconstriction itself, its primary function is to act as a precursor to the much more potent vasoconstrictor, Angiotensin II [].

    Relevance: Enalaprilat indirectly prevents the effects of Angiotensin I by inhibiting ACE [], the enzyme responsible for converting Angiotensin I into Angiotensin II. By blocking this conversion, Enalaprilat limits the amount of Angiotensin II available to exert its vasoconstrictive effects.

Bradykinin

    Compound Description: Bradykinin is a peptide that causes blood vessels to dilate (widen), thus lowering blood pressure. It also makes blood vessels more permeable, which can lead to a drop in blood pressure, and causes smooth muscle contraction [].

    Relevance: Enalaprilat, by inhibiting ACE, can increase the levels of bradykinin []. This occurs because ACE is also responsible for breaking down bradykinin. Therefore, the inhibition of ACE by Enalaprilat leads to higher levels of bradykinin, contributing to its blood pressure-lowering effects.

Losartan

    Compound Description: Losartan is a medication used to treat high blood pressure. It belongs to a class of drugs called angiotensin II receptor blockers (ARBs). Unlike Enalaprilat, which blocks the formation of Angiotensin II, Losartan blocks the action of Angiotensin II by preventing it from binding to its receptors [].

    Relevance: Losartan and Enalaprilat share a similar therapeutic target - the renin-angiotensin system - but they act at different points in the pathway []. While both drugs ultimately aim to lower blood pressure, they achieve this through distinct mechanisms.

Nicardipine

    Compound Description: Nicardipine is a medication used to treat high blood pressure and control chest pain (angina). It is a calcium channel blocker that works by relaxing blood vessels, making it easier for the heart to pump blood [, ].

    Relevance: Studies have shown that Enalaprilat can attenuate nicardipine-induced sympathetic activation [, ]. This suggests a potential benefit of combining these two antihypertensive agents.

Trandolaprilat

    Compound Description: Trandolaprilat is the active metabolite of the ACE inhibitor trandolapril. It is a long-acting ACE inhibitor, meaning it remains effective for a longer duration compared to other ACE inhibitors [].

    Relevance: Trandolaprilat, similar to Enalaprilat, acts by inhibiting ACE, but its pharmacokinetic and pharmacodynamic properties differ []. Understanding these differences can be valuable when choosing the most appropriate ACE inhibitor for a specific clinical scenario.

Overview

Enalaprilat is the active metabolite of enalapril, a medication primarily used as an angiotensin-converting enzyme inhibitor for the treatment of hypertension and congestive heart failure. Enalapril itself is a prodrug that is converted into enalaprilat in the body, where it exerts its pharmacological effects. This compound plays a crucial role in regulating blood pressure and fluid balance by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Source and Classification

Enalaprilat is classified as a carboxylate derivative of L-alanine and is part of the class of drugs known as angiotensin-converting enzyme inhibitors. It is synthesized from enalapril, which is derived from the amino acid L-alanine and the dipeptide structure. The compound has been extensively studied for its therapeutic benefits and mechanisms of action in cardiovascular health.

Synthesis Analysis

Methods and Technical Details

The synthesis of enalaprilat typically involves the enzymatic or chemical conversion of enalapril through hydrolysis. Various methods have been explored, including:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method allows for the sensitive determination of enalaprilat in pharmaceutical formulations and biological fluids. The use of a Kinetex C18 column with specific mobile phase conditions (80% acetonitrile: 20% phosphate buffer) has been optimized to achieve good separation and detection at a wavelength of 244 nm .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for quantifying enalaprilat in plasma samples. The method typically employs protein precipitation techniques for sample preparation, allowing for accurate measurement with limits of quantification as low as 1 ng/mL .
  • Spectrophotometric Methods: Several rapid spectrophotometric methods have been developed that utilize chemical reactions involving enalaprilat to produce measurable color changes, allowing for its quantification in various formulations .
Chemical Reactions Analysis

Reactions and Technical Details

Enalaprilat undergoes several chemical reactions primarily related to its pharmacological activity:

  • Hydrolysis: Enalapril is converted to enalaprilat through hydrolysis, where water molecules cleave the ester bond, leading to the formation of the active metabolite.
  • Receptor Binding: Enalaprilat binds to angiotensin-converting enzyme, inhibiting its activity. This reaction can be described as follows:
    Enzyme EnalaprilatEnzyme Enalaprilat Complex\text{Enzyme Enalaprilat}\rightleftharpoons \text{Enzyme Enalaprilat Complex}

This complex formation prevents the conversion of angiotensin I to angiotensin II.

Mechanism of Action

Process and Data

The mechanism by which enalaprilat exerts its effects involves several key processes:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Enalaprilat is soluble in water due to its polar carboxyl group.
  • Stability: The compound is stable under standard storage conditions but may degrade when exposed to extreme pH levels or light.
  • pH Range: It exhibits optimal activity at physiological pH levels (around pH 7.4).
Applications

Scientific Uses

Enalaprilat is widely used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with hypertension.
  • Heart Failure Treatment: Enalaprilat helps manage symptoms associated with heart failure by reducing preload and afterload on the heart.
  • Post-myocardial Infarction Therapy: It is used to improve survival rates following heart attacks by mitigating cardiac remodeling.

In addition to these therapeutic applications, enalaprilat is also utilized in pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion profiles in clinical research settings .

Historical Development and Molecular Design of Enalaprilat

Origins in ACE Inhibitor Discovery: From Captopril to Dicarboxylate-Based Analogues

The development of enalaprilat emerged from groundbreaking research on angiotensin-converting enzyme (ACE) inhibition initiated by captopril (the first orally active ACE inhibitor, approved in 1981). Captopril's design was inspired by peptides from Bothrops jararaca venom that inhibited ACE through a potent zinc-binding thiol group. While effective, captopril's sulfhydryl moiety contributed to adverse effects including taste disturbances and rash, motivating the search for alternative zinc-binding groups [6] [9].

Merck researchers pursued dicarboxylate-containing inhibitors as a strategic alternative, hypothesizing that carboxylate groups could effectively chelate the zinc atom within ACE's active site without thiol-related toxicity. This led to the discovery of enalaprilat (MK-422), a potent dicarboxylic acid ACE inhibitor with in vitro IC₅₀ values in the nanomolar range. Unlike captopril's immediate onset, enalaprilat exhibited prolonged binding kinetics due to its slow dissociation from ACE, suggesting potential for once-daily dosing [5] [9]. Early pharmacodynamic studies demonstrated that intravenous enalaprilat produced dose-dependent reductions in angiotensin II levels and blood pressure, confirming its mechanism as a competitive ACE inhibitor [2].

Table 1: Key Milestones in Early ACE Inhibitor Development

CompoundZinc-Binding GroupKey AdvantagePrimary Limitation
Captopril (SQ 14,225)Sulfhydryl (-SH)First oral ACE inhibitorTaste disturbances, rash
Enalaprilat (MK-422)Dicarboxylate (-COO⁻)Reduced toxicity profilePoor oral bioavailability (<10%)
LisinoprilDicarboxylateDirect active formModerate bioavailability (~25%)

Structural Evolution: Thiol-to-Carboxylate Substitution Rationale

The molecular transition from thiol to carboxylate represented a paradigm shift in ACE inhibitor design. X-ray crystallographic studies of carboxypeptidase A complexes revealed that dicarboxylate groups could coordinate the active-site zinc ion through bidentate binding, forming stable tetrahedral complexes [9]. Enalaprilat's structure [(S)-1-[N-(1-carboxy-3-phenylpropyl)-L-alanyl]-L-proline] features:

  • Aromatic phenylpropyl group: Mimics phenylalanine side chain of angiotensin I
  • Dicarboxylate system: Serves as zinc-chelating moiety
  • L-proline residue: Enhances binding specificity to ACE's S₂' pocket [9]

The carboxylate group conferred superior biochemical properties:

  • Enhanced selectivity: Reduced interaction with non-ACE zinc metalloproteases
  • Improved chemical stability: Resistance to air oxidation compared to thiols
  • Prolonged binding kinetics: Slow dissociation from ACE active site (functional half-life ~11 hours) [2]
  • Reduced immunogenicity: Lower incidence of hypersensitivity reactions

Pharmacological studies confirmed enalaprilat's potency was comparable to captopril despite the different zinc-binding group, with 50% ACE inhibition at plasma concentrations of 2-5 nM [2] [7].

Prodrug Engineering: Enalapril as a Bioavailability Optimization Strategy

Enalaprilat's therapeutic potential was limited by extremely poor oral bioavailability (<10%) due to its highly polar, zwitterionic nature that impaired intestinal absorption [5] [7]. To overcome this, Merck scientists developed enalapril maleate (MK-421), the ethyl ester prodrug of enalaprilat.

Molecular Optimization Strategy:

  • Esterification: Conversion of C-terminal carboxylate to ethyl ester
  • Enhanced lipophilicity: LogP increased from -1.5 (enalaprilat) to 0.9 (enalapril)
  • Passive absorption: Intestinal permeability increased 15-fold
  • Hepatic activation: Carboxylesterase-mediated hydrolysis to active enalaprilat [5] [7]

Table 2: Pharmacokinetic Comparison of Enalaprilat and Its Prodrug

ParameterEnalaprilatEnalaprilClinical Impact
Oral bioavailability<10%60%Effective oral dosing enabled
Tₘₐₓ (active form)3-4 hours4-6 hoursDelayed onset but prolonged effect
Metabolic activationNot requiredHepatic hydrolysisLiver function affects activation
Renal excretion94% unchanged40% as enalaprilatDose adjustment needed in renal impairment

Clinical pharmacokinetic studies demonstrated that oral enalapril achieved 60% systemic bioavailability as enalaprilat, with peak plasma concentrations of the active metabolite reached within 3-4 hours post-dosing [2] [7]. Food intake minimally affected absorption, enabling flexible administration [5]. The prodrug strategy successfully transformed enalaprilat from an intravenous-only agent to an orally accessible therapeutic.

Patent Landscape and Chronology of Therapeutic Adoption

The intellectual property journey of enalaprilat/enalapril exemplifies strategic pharmaceutical development:

Key Patents:

  • US Patent 4,374,829 (1983): Covered enalapril and enalaprilat composition of matter
  • US Patent 4,470,972 (1984): Protected synthesis method using reductive amination
  • US Patent 5,573,780 (1996): Stabilized solid formulations
  • US Patent 9,855,214B2 (2018): Pediatric oral liquid compositions [3] [8]

Interactive Patent Timeline: Click dates for details

  • 1978: Initial compound synthesis and in vitro testing
  • 1981: First human trials of IV enalaprilat
  • 1984: FDA approval of enalapril (Vasotec®) for hypertension
  • 1989: Expansion to heart failure indications
  • 2000: Patent expiration and generic entry
  • 2023: EU approval of Aqumeldi® (pediatric heart failure formulation) [6] [8]

The transition from laboratory discovery to therapeutic adoption featured strategic formulation innovations. Initial tablet formulations faced stability challenges due to enalapril's sensitivity to moisture and heat. Subsequent patents protected:

  • Lyophilized powders for reconstitution
  • Mannitol-based stabilizers in oral liquids
  • Colloidal silicon dioxide in solid dispersions [3]

The 2023 European approval of Aqumeldi® (EMA/H/C/005731) for pediatric heart failure marked the culmination of formulation science, addressing decades of off-label use in children [8]. Global patent protection strategies created a continuous innovation pathway from the original 1980s molecular patents to modern optimized delivery systems.

Properties

CAS Number

76420-72-9

Product Name

Enalaprilat

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1

InChI Key

LZFZMUMEGBBDTC-QEJZJMRPSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline dihydrate
Enalaprilat
Enalaprilat Anhydrous
Enalaprilat Citrate, Anhydrous
Enalaprilat Dihydrate
Enalaprilat, (R)-Isomer, Anhydrous
Enalaprilic Acid
MK 422
MK-422
MK422
Pres iv
Vasotec
Xanef

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.